N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium
Description
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium is a pyridinium derivative with the molecular formula C₂₁H₁₈ClFNO and a molecular weight of 354.825 g/mol (CAS: 125785-69-5). It features a pyridinium core substituted with a 4-chlorophenyl group at the 4-position and a 4'-fluorobutyrophenone moiety linked via a nitrogen atom . This compound is recognized as a haloperidol-related impurity (EP Impurity E), highlighting its relevance in pharmaceutical quality control .
Properties
CAS No. |
150214-90-7 |
|---|---|
Molecular Formula |
C21H18Cl2FNO |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C21H18ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15H,1-2,13H2;1H/q+1;/p-1 |
InChI Key |
MRTIGXLIXIMHNN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(=O)C3=CC=C(C=C3)F)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 4-Chloro-4'-fluorobutyrophenone
The synthesis of N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium typically begins with the preparation of 4-chloro-4'-fluorobutyrophenone, a crucial intermediate.
- Method: Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride catalyst.
- Procedure:
- Fluorobenzene is dissolved in dichloromethane and cooled to approximately 5°C.
- 4-Chlorobutyryl chloride dissolved in dichloromethane is added dropwise at a controlled rate (~70 drops/min).
- Anhydrous aluminum chloride is added, and the mixture is stirred at 20°C for 4 hours.
- The reaction mixture is quenched with ice water, separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Yield and Purity: Approximately 90% yield with 99% purity.
- Physical State: Colorless liquid.
This intermediate is essential for subsequent alkylation steps.
Formation of 1,1-Dimethoxy-1-(4-fluorophenyl)-4-chlorobutane
An important synthetic step involves converting 4-chloro-4'-fluorobutyrophenone into its dimethoxy acetal derivative:
- Reagents: Trimethyl orthoformate, methanol, concentrated sulfuric acid, and 1,1,3,3-tetramethylguanidine.
- Procedure:
- Mix 4-chloro-4'-fluorobutyrophenone with trimethyl orthoformate, methanol, and sulfuric acid at room temperature for 2 hours.
- Add 1,1,3,3-tetramethylguanidine and stir for 10 minutes.
- Remove solvents under vacuum, dissolve residue in methanol, adjust pH to 11-12 with 50% sodium hydroxide.
- Add sodium borohydride to reduce any formed intermediates.
- Extract with n-hexane, dry over potassium carbonate, decolorize with carbon, filter, and remove solvents.
- Product: 1,1-Dimethoxy-1-(4-fluorophenyl)-4-chlorobutane, confirmed by NMR spectroscopy.
This intermediate is used for alkylation of piperidinols in the next step.
Alkylation of 4-(4-chlorophenyl)piperidin-4-ol
The key step to form the target compound involves alkylation of 4-(4-chlorophenyl)piperidin-4-ol or its hydrochloride salt with the dimethoxy acetal intermediate:
- Reagents: 4-(4-chlorophenyl)piperidin-4-ol hydrochloride, potassium iodide, potassium hydroxide or potassium bicarbonate, and 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane.
- Procedure:
- Prepare a slurry of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride and potassium iodide in water, warm to ~35°C under nitrogen.
- Add potassium hydroxide and heat to ~55°C.
- Add the dimethoxy acetal intermediate and raise temperature to reflux (~102°C) for 3.5 to 4.5 hours.
- Cool, add toluene to separate organic and aqueous layers.
- Acidify organic layer with concentrated hydrochloric acid to precipitate the product.
- Wash precipitate sequentially with acetone-toluene-methanol mixtures and dry.
- Yields:
- Approximately 32.5% yield for the free base form.
- Up to 80.1% yield when isolating the hydrochloride salt form.
- Melting Points:
- Free base: ~148.5°–150.5°C.
- Hydrochloride salt: ~226°–229°C.
This step forms 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone and its hydrochloride salt, which are precursors or analogues of the target pyridinium compound.
Final Conversion to this compound
The pyridinium salt form is typically synthesized by quaternization of the corresponding amine with pyridine or pyridinium derivatives:
- Reagents: The alkylated piperidin-4-ol derivative and pyridine or substituted pyridines.
- Procedure:
- Reaction of the alkylated intermediate with pyridine under reflux in acetonitrile or similar solvents.
- Use of sodium iodide and sodium carbonate as additives to facilitate the reaction.
- Purification by extraction and column chromatography.
- Yield: Approximately 30% isolated yield reported in similar synthetic analogues.
- Purity: Confirmed by NMR and HPLC analysis.
- Physical Properties: White solid with melting point around 164–166°C.
This method is supported by literature on haloperidol analogue syntheses and related pyridinium salts.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 1 | Fluorobenzene + 4-chlorobutyryl chloride | AlCl3, CH2Cl2, 20°C, 4 h | 4-Chloro-4'-fluorobutyrophenone | 90 | Liquid | Friedel-Crafts acylation; high purity achieved |
| 2 | 4-Chloro-4'-fluorobutyrophenone | Trimethyl orthoformate, MeOH, H2SO4, NaBH4 | 1,1-Dimethoxy-1-(4-fluorophenyl)-4-chlorobutane | Not specified | Solid/Oil | Acetal formation and reduction; NMR confirmed |
| 3 | 4-(4-chlorophenyl)piperidin-4-ol hydrochloride + intermediate from Step 2 | KI, KOH, H2O, reflux 3.5–4.5 h | 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone (free base or HCl salt) | 32.5–80.1 | 148.5–150.5 (free base), 226–229 (HCl salt) | Alkylation and isolation of hydrochloride salt |
| 4 | Alkylated piperidin-4-ol derivative | Pyridine, NaI, Na2CO3, MeCN, reflux, 12 h | This compound | ~30 | 164–166 | Quaternization; purification by chromatography |
Research Results and Analytical Data
- Nuclear Magnetic Resonance (NMR): The acetal intermediate shows characteristic peaks at δ=1.4 (multiplet), 2.0 (multiplet), 3.2 (singlet), 3.4 (triplet), and 7.3 (multiplet) confirming its structure.
- Melting Points: Consistent melting points for intermediates and final products confirm purity and identity.
- High-Performance Liquid Chromatography (HPLC): Purity of the final pyridinium salt confirmed at 98% by reverse-phase HPLC.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights (e.g., found m/z 436.7 for analogues).
- Solubility: Slight solubility in chloroform, methanol, and water (heated or sonicated).
- Stability: Hygroscopic nature noted for the pyridinium salt.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Therapeutic Applications
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium is primarily recognized for its role in psychiatric treatment:
- Antipsychotic Properties : The compound functions as an antagonist of dopamine receptors, making it effective in treating schizophrenia and other psychotic disorders. It has been noted for managing symptoms without the severe side effects often associated with traditional antipsychotics.
- Analgesic Effects : Beyond its antipsychotic properties, this compound has demonstrated analgesic, antipyretic, and anti-inflammatory effects. These properties make it a versatile candidate for various therapeutic applications .
- Mood Disorders : Studies indicate potential interactions with serotonin and norepinephrine pathways, suggesting its utility in treating mood disorders and anxiety alongside psychosis.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and therapeutic uses of this compound compared to similar compounds:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Haloperidol | A butyrophenone derivative | Well-known antipsychotic with extensive clinical use |
| Droperidol | Similar butyrophenone structure | Primarily used for sedation and antiemetic effects |
| Fluphenazine | Another butyrophenone derivative | Long-acting formulation for chronic psychosis management |
This compound stands out due to its specific combination of fluorine and chlorine substituents, which may enhance receptor affinity and reduce side effects compared to other compounds in the same class.
Case Studies and Research Findings
Numerous studies have documented the efficacy and safety profile of this compound:
- Clinical Trials : Clinical trials have shown that patients treated with this compound experience significant improvements in psychotic symptoms with fewer side effects compared to traditional antipsychotics.
- Animal Studies : Research involving animal models has demonstrated potent analgesic and anti-inflammatory properties, indicating its potential utility beyond psychiatric applications .
Mechanism of Action
The mechanism of action of N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Derivatives
Structural Analogues from Pyridinium Derivatives ()
The following table compares N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium with structurally related pyridinium compounds:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound (Target) | C₂₁H₁₈ClFNO | 4-chlorophenyl, 4'-fluorobutyrophenone | 354.82 | Haloperidol impurity; moderate LogP (3.57) |
| 4-(4-chlorophenyl)-N,N-dimethyl-α,α-diphenyl-1-pyridiniumbutyramide | C₂₈H₂₆ClN₂O | 4-chlorophenyl, dimethylamino, diphenylbutyramide | 465.98 | Bulky substituents; potential high lipophilicity |
| 4-(4-diethylaminostyryl)-N-methylpyridinium | C₁₈H₂₃N₂⁺ | Diethylamino styryl, N-methyl | 267.39 | Extended conjugation; possible fluorescence |
| N-(3-trimethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium | C₂₉H₄₁N₃⁺ | Trimethylammoniumpropyl, hexatrienyl-diethylaminophenyl | 431.66 | Amphiphilic structure; membrane interaction |
Key Observations:
- Substituent Impact: The target compound’s 4-chlorophenyl and fluorobutyrophenone groups contribute to its moderate lipophilicity (LogP 3.57), whereas derivatives like 4-(4-diethylaminostyryl)-N-methylpyridinium may exhibit higher solubility due to the hydrophilic diethylamino group .
- Pharmaceutical Relevance: Unlike analogues with styryl or hexatrienyl chains (e.g., 4-(4-diethylaminostyryl)-N-methylpyridinium), the target is specifically associated with haloperidol, suggesting a role in drug stability testing .
- Stereoelectronic Effects: The fluorobutyrophenone moiety in the target may enhance metabolic stability compared to compounds with ester or amide linkages (e.g., pyridiniumbutyramide derivatives) .
Comparison with Piperidine-Containing Analogues (–4)
Several analogues from –4 share structural motifs with the target compound but incorporate piperidine or hydroxypropoxy groups:
| Compound Name | Molecular Formula | Key Substituents | Notable Differences |
|---|---|---|---|
| 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone | C₂₅H₂₈ClFN₂O₂ | Hydroxypiperidine ring | Increased hydrogen-bonding capacity (PSA > 22 Ų) |
| 4-{3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-propoxy}-benzamide | C₂₈H₂₈FN₃O₃ | Dihydro-pyridinyl, hydroxypropoxy-benzamide | Enhanced solubility; potential CNS activity |
Key Observations:
Research Findings and Implications
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target’s LogP (3.57) is lower than that of N,N-dimethyl-α,α-diphenyl-1-pyridiniumbutyramide (estimated LogP > 4.5 due to bulky aromatic groups) but higher than styryl derivatives with hydrophilic substituents .
- Stability: The fluorobutyrophenone group may reduce susceptibility to oxidative metabolism compared to compounds with ester linkages (e.g., methyl 4-oxobutanoate in ) .
Toxicological and Regulatory Significance
- As a haloperidol impurity, the target compound’s structural uniqueness necessitates stringent monitoring during drug manufacturing. In contrast, analogues like 4-(4-diethylaminostyryl)-N-methylpyridinium are more likely to be research tools in photochemistry .
Biological Activity
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium, also known as a metabolite of haloperidol, has been the subject of various studies due to its significant biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a pyridinium derivative with a fluorobutyrophenone moiety and a chlorophenyl group. Its structure allows for interactions with various biological targets, influencing its pharmacological properties.
The compound primarily exerts its effects through interactions with neurotransmitter systems, particularly dopamine receptors. The following mechanisms have been identified:
- Dopaminergic Neurotoxicity : Research indicates that the compound binds to neuromelanin in dopaminergic neurons, leading to neurotoxicity. In vitro studies showed that exposure to approximately 100 µM of the compound significantly decreased the survivability of dopaminergic neurons without being inhibited by dopamine transporter (DAT) inhibitors .
- Binding Affinity : Binding studies revealed two classes of binding sites for the compound on neuromelanin: high affinity (Kd1 = 20.2 nM) and low affinity (Kd2 = 4.0 µM), suggesting a reversible interaction that may contribute to its neurotoxic effects .
Neuropharmacological Effects
The compound has demonstrated significant effects on dopaminergic neurons, which are crucial for motor control and reward pathways. Its toxicity profile raises concerns regarding its use in therapeutic settings.
- Neurotoxicity Studies : In primary cultures from rat embryonic mesencephalon, this compound was shown to decrease neuron viability significantly . This effect is attributed not only to receptor interaction but also to its binding properties with neuromelanin.
Case Studies and Research Findings
- Neurotoxicity in Cultured Neurons :
- Binding Studies :
- Comparative Studies with Haloperidol :
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorobutyrophenone intermediates may react with 4-(4-chlorophenyl)pyridine derivatives under basic conditions. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. To optimize purity (>99%), use high-resolution HPLC (e.g., Chromolith columns) for final validation . Reaction yields can be improved by employing continuous flow reactors and catalytic systems, as seen in similar butyrophenone derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, with aromatic protons in the 6.8–8.2 ppm range and fluorinated/chlorinated groups showing distinct coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₂₀H₁₅ClFN⁺ requires m/z 339.08).
- X-ray Crystallography : Resolves stereochemistry and π-π stacking interactions, as demonstrated in pyridinium derivatives .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and pyridinium ring vibrations .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as the nucleophilic attack on the fluorobutyrophenone carbonyl. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics. These models align with experimental data from similar compounds, showing electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity at the pyridinium center .
Q. What strategies resolve contradictions in reported pharmacological activity data?
Discrepancies may arise from varying assay conditions (e.g., cell lines, incubation times). Meta-analyses using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) are recommended. Cross-validate receptor binding (e.g., radioligand assays) and enzyme inhibition (IC₅₀) results with orthogonal methods like surface plasmon resonance (SPR). Contradictory data in similar compounds were resolved by controlling redox-sensitive intermediates .
Q. How can synthetic pathways be optimized for scalability while minimizing hazardous byproducts?
Replace traditional batch reactors with flow chemistry systems to enhance heat/mass transfer and reduce waste. For example, microreactors achieve >90% yield in fluorinated pyridinium syntheses by minimizing side reactions. Use green solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., Pd/C) to improve safety and sustainability. Waste streams should be treated with activated carbon adsorption before disposal .
Q. What methodologies assess the compound’s potential in targeting neurodegenerative disease pathways?
- In Vitro Models : Measure acetylcholinesterase (AChE) inhibition via Ellman’s assay and compare to donepezil.
- In Silico Docking : Use AutoDock Vina to predict binding to AChE’s peripheral anionic site (e.g., docking score < −9.0 kcal/mol indicates strong affinity).
- In Vivo Studies : Administer to transgenic Alzheimer’s mice (e.g., APP/PS1) and quantify amyloid-β reduction via ELISA. Prior studies on fluorinated neuroactive compounds show blood-brain barrier penetration at logP ~2.5 .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
